molecular formula C7H5BrN2 B3266298 3-Bromo-3-phenyl-3H-diazirine CAS No. 4222-25-7

3-Bromo-3-phenyl-3H-diazirine

Cat. No.: B3266298
CAS No.: 4222-25-7
M. Wt: 197.03 g/mol
InChI Key: CTXSTLISJDKLRN-UHFFFAOYSA-N
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Description

3-Bromo-3-phenyl-3H-diazirine (CAS 4222-25-7) is a diazirine derivative characterized by a bromine atom substituted at the 3-position of a phenyl ring fused to a diazirine core. Diazirines are three-membered heterocycles containing two nitrogen atoms, known for their photolability and utility as photoaffinity labeling agents. The bromine substituent in this compound enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in organic synthesis and bioconjugate chemistry .

Properties

IUPAC Name

3-bromo-3-phenyldiazirine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-7(9-10-7)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXSTLISJDKLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(N=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-3-phenyl-3H-diazirine typically involves the reaction of phenylhydrazine with bromine in the presence of a base. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3-phenyl-3H-diazirine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The following table summarizes key structural differences between 3-bromo-3-phenyl-3H-diazirine and related diazirine derivatives:

Compound Name Substituents on Phenyl Ring Diazirine Modifications Key Functional Groups CAS/References
This compound 3-Bromo None Br, phenyl, diazirine 4222-25-7
3-(4-Bromophenyl)-3-(trifluoromethyl)-3H-diazirine 4-Bromo Trifluoromethyl (CF₃) Br, CF₃, diazirine 952143-02-1
3-(3-(Bromomethyl)phenyl)-3-(trifluoromethyl)-3H-diazirine 3-Bromomethyl Trifluoromethyl (CF₃) CH₂Br, CF₃, diazirine N/A
3-[3-(Bromomethyl)-5-iodophenyl]-3-(trifluoromethyl)-3H-diazirine 3-Bromomethyl, 5-iodo Trifluoromethyl (CF₃) CH₂Br, I, CF₃, diazirine 309250-32-6

Key Observations :

  • Position of Bromine : The target compound has a bromine at the meta position, while 3-(4-bromophenyl)-3-(trifluoromethyl)-3H-diazirine () features a para-bromo substituent. Positional differences influence electronic effects and steric accessibility in reactions.
  • Trifluoromethyl (CF₃) : Compounds like and incorporate CF₃, which enhances electron-withdrawing effects, stabilizing the diazirine ring and altering photochemical properties.
  • Bromomethyl vs. Bromo : Bromomethyl (CH₂Br) groups (e.g., ) enable alkylation or further functionalization, unlike the direct C-Br bond in the target compound.
Reactivity Comparison
  • Cross-Coupling Reactions : The bromine in this compound acts as a leaving group in Suzuki-Miyaura reactions, similar to para-bromo analogs (). Bromomethyl derivatives () are more versatile, allowing for nucleophilic substitution or radical reactions.
  • Photolability : Diazirines with CF₃ groups () exhibit enhanced UV stability due to electron-withdrawing effects, whereas the target compound may photodecompose more readily under UV light.

Spectroscopic and Analytical Data

  • NMR Spectroscopy : The target compound’s ¹H NMR would show aromatic protons near δ 7.5–7.2 ppm (similar to ), while CF₃-containing analogs display distinct ¹⁹F NMR signals (e.g., δ -60 to -70 ppm).
  • Mass Spectrometry : Bromine isotopes (m/z 79/81) are detectable in EI-MS, as seen in bromophenyl-triazole derivatives ().

Biological Activity

3-Bromo-3-phenyl-3H-diazirine (CAS Number: 4222-25-7) is a diazirine compound known for its unique reactivity and potential applications in biological research. This article explores its biological activity, including its mechanisms of action, synthesis, and applications in various fields.

  • Molecular Formula : C₇H₅BrN₂
  • Molecular Weight : 197.03 g/mol
  • Structural Features : The compound features a diazirine functional group, which is characterized by its ability to form covalent bonds with biomolecules upon photolysis, making it a valuable tool in chemical biology and photochemistry .

The biological activity of this compound primarily arises from its ability to generate reactive diazirinyl radicals upon exposure to light. These radicals can covalently bond with proteins and other biomolecules, facilitating the study of protein interactions and cellular processes. This property is particularly useful in:

  • Photoaffinity Labeling : The compound can be used to label specific proteins in complex biological systems, allowing researchers to track interactions and functions within cells .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the diazirine ring through diazotization reactions. A simplified synthetic route includes:

  • Formation of the Diazirine Ring : The precursor compounds undergo treatment with nitrogen sources under acidic conditions to form the diazirine structure.
  • Bromination : Bromination can be achieved using brominating agents to introduce the bromine atom at the 3-position of the diazirine ring.

1. Protein Interaction Studies

Research has demonstrated that this compound can effectively label proteins, allowing for the identification of binding partners in various biological contexts. For example:

  • Case Study : In a study focusing on enzyme interactions, researchers utilized this compound to identify substrates and inhibitors through covalent bonding, followed by mass spectrometry analysis .

2. Drug Development

The reactivity of this compound has implications for drug development, particularly in creating targeted therapies. Its ability to form stable covalent bonds with biomolecules can lead to the development of novel therapeutics that selectively interact with disease-related proteins.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameCAS NumberMolecular WeightKey Features
3-Bromo-3-phenyldiazirine4222-25-7197.03 g/molSimple structure, effective for protein labeling
3-Bromo-3-(trifluoromethyl)diazirine117113-33-4188.93 g/molEnhanced reactivity due to trifluoromethyl group
4-[3-(Trifluoromethyl)-3H-diazirin]92367-11-8279.06 g/molUsed in cross-linking studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-3-phenyl-3H-diazirine
Reactant of Route 2
3-Bromo-3-phenyl-3H-diazirine

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